molecular formula C14H26N2O6 B13056462 tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate oxalate

tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate oxalate

Cat. No.: B13056462
M. Wt: 318.37 g/mol
InChI Key: NPVRUZKTDYJKTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate oxalate: is a chemical compound that belongs to the class of carbamates. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate oxalate typically involves the reaction of tert-butyl carbamate with 3,3-dimethylpiperidine. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate oxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

  • tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate hydrochloride
  • tert-Butyl ®-(3,3-dimethylpiperidin-4-yl)carbamate
  • tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate

Comparison: tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate oxalate is unique due to its oxalate salt form, which can influence its solubility, stability, and reactivity compared to its hydrochloride or free base counterparts. The presence of the oxalate group can also affect the compound’s pharmacokinetic properties, making it more suitable for certain applications .

Properties

Molecular Formula

C14H26N2O6

Molecular Weight

318.37 g/mol

IUPAC Name

tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate;oxalic acid

InChI

InChI=1S/C12H24N2O2.C2H2O4/c1-11(2,3)16-10(15)14-9-6-7-13-8-12(9,4)5;3-1(4)2(5)6/h9,13H,6-8H2,1-5H3,(H,14,15);(H,3,4)(H,5,6)

InChI Key

NPVRUZKTDYJKTC-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCC1NC(=O)OC(C)(C)C)C.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.